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Compound of Interest

Compound Name: TAI-1

Cat. No.: B15623156 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Thymosin Alpha 1 (TAI-1) performance with alternative therapies,

supported by experimental data from published research.

Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials on TAI-1 and its

alternatives across various conditions.

Sepsis
Table 1: Efficacy of TAI-1 in Sepsis
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Trial/Stud
y Type

Patient
Populatio
n

Treatmen
t Group
(TAI-1)

Control
Group

Outcome Result Citation

Meta-

analysis

(11 RCTs)

1927

patients

with sepsis

TAI-1 +

Standard

Care

Placebo +

Standard

Care

28-day

Mortality

Odds

Ratio: 0.73

(95% CI:

0.59-0.90)

[1]

Multicenter

RCT

(ETASS)

361

patients

with severe

sepsis

TAI-1 +

Standard

Care

Placebo +

Standard

Care

28-day

Mortality

26.0% vs.

35.0%

(p=0.062)

[2]

Multicenter

RCT

(TESTS)

1089

adults with

sepsis

TAI-1 +

Standard

Care

Placebo +

Standard

Care

28-day All-

Cause

Mortality

23.4% vs.

24.1% (HR

0.97, 95%

CI 0.76-

1.24)

[3][4]

Non-Small Cell Lung Cancer (NSCLC)
Table 2: Efficacy of TAI-1 in Combination with Chemotherapy for Advanced NSCLC
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Trial/Stud
y

Patient
Populatio
n

Treatmen
t Group

Control
Group

Outcome Result Citation

Hou et al.,

2007

68 patients

with stage

IIIb/IV

NSCLC

TAI-1 + NP

Regimens

NP

Regimens

alone

Response

Rate

Higher in

treatment

group (not

statistically

significant)

[5]

Hou et al.,

2007

68 patients

with stage

IIIb/IV

NSCLC

TAI-1 + NP

Regimens

NP

Regimens

alone

Clinical

Benefit

Rate

Higher in

treatment

group (not

statistically

significant)

[5]

Hou et al.,

2007

68 patients

with stage

IIIb/IV

NSCLC

TAI-1 + NP

Regimens

NP

Regimens

alone

Median

Time to

Progressio

n

7.1 months

vs. 5.8

months

[5]

Retrospecti

ve Study

Stage I-III

NSCLC

patients

Adjuvant

TAI-1
No TAI-1

Survival

Benefit

Increased

in TAI-1

group

[6]

Propensity

Score-

Matched

Analysis

5746

patients

with R0-

resected

stage IA–

IIIA NSCLC

Adjuvant

TAI-1
No TAI-1

5-year

Disease-

Free

Survival

Significantl

y higher in

TAI-1

group

[7]

Propensity

Score-

Matched

Analysis

5746

patients

with R0-

resected

stage IA–

IIIA NSCLC

Adjuvant

TAI-1
No TAI-1

5-year

Overall

Survival

Significantl

y higher in

TAI-1

group

[7]
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Hepatocellular Carcinoma (HCC)
Table 3: Efficacy of TAI-1 in HBV-Related HCC

Trial/Stud
y Type

Patient
Populatio
n

Treatmen
t Group

Control
Group

Outcome Result Citation

Propensity

Score

Matching

Analysis

468

patients

with

solitary

HBV-

related

HCC after

curative

resection

TAI-1

therapy

No TAI-1

therapy

5-year

Overall

Survival

55.5% vs.

47.2%
[8]

Propensity

Score

Matching

Analysis

468

patients

with

solitary

HBV-

related

HCC after

curative

resection

TAI-1

therapy

No TAI-1

therapy

5-year

Recurrenc

e-Free

Survival

58.2% vs.

32.6%
[8]

Retrospecti

ve Study

Patients

with

unresectab

le HCC

TAI-1 +

Lenvatinib

+

Sintilimab

Lenvatinib

+

Sintilimab

Objective

Response

Rate

55.8% vs.

34.7%
[9][10]

Retrospecti

ve Study

Patients

with

unresectab

le HCC

TAI-1 +

Lenvatinib

+

Sintilimab

Lenvatinib

+

Sintilimab

Disease

Control

Rate

76.7% vs.

59.2%
[9][10]
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Malignant Melanoma
Table 4: Efficacy of Dacarbazine (DTIC) with or without Immunomodulators in Malignant

Melanoma

| Trial/Study Type | Patient Population | Treatment | Outcome | Result | Citation | | :--- | :--- | :--- |

:--- | :--- | | Meta-Analysis | Patients with advanced metastatic melanoma | DTIC-based

combination therapies | Overall Response Rate | Risk Ratio: 1.60 (95% CI: 1.27–2.01) vs.

DTIC alone |[11] | | Meta-Analysis | Patients with advanced metastatic melanoma | DTIC-based

combination therapies | 1-year Survival | Risk Ratio: 1.26 (95% CI: 1.14–1.39) vs. DTIC alone |

[11] | | Clinical Trial | 136 patients with disseminated malignant melanoma | DTIC-based

chemoimmunotherapy | Overall Response Rate | 32% (95% CI: 24-40%) |[12] | | Clinical Trial |

136 patients with disseminated malignant melanoma | DTIC-based chemoimmunotherapy |

Complete Remission Rate | 13% |[12] | | Clinical Trial | 136 patients with disseminated

malignant melanoma | DTIC-based chemoimmunotherapy | Median Overall Survival | 6 months

|[12] | | Pooled Analysis | 1390 patients receiving DTIC alone | DTIC monotherapy | Objective

Response Rate | 15.3% |[13] |

Chronic Hepatitis B
Table 5: Efficacy of Interferon-alpha in Chronic Hepatitis B
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Trial/Study
Type

Patient
Population

Treatment Outcome Result Citation

Registration

Studies

HBeAg

positive

patients

Pegylated

Interferon-α

(1 year)

HBeAg

Seroconversi

on

29-32% at 6

months post-

treatment

[14]

Registration

Studies

HBeAg

positive

patients

Pegylated

Interferon-α

(1 year)

HBsAg

Seroconversi

on

3-5% [14]

Phase III Trial

HBeAg

negative

patients

Pegylated

Interferon-

α2a (48

weeks)

Sustained

Virological

Response

20% at 6

months post-

treatment

[14]

Phase III Trial

HBeAg

negative

patients

Pegylated

Interferon-

α2a (48

weeks)

HBsAg Loss 3% [14]

Long-term

Follow-up

Responders

to IFN-alpha

2a

Sustained

Viral

Clearance

Sustained

Response

Rate

88% [15]

Long-term

Follow-up

Responders

to IFN-alpha

2a

Sustained

Viral

Clearance

HBsAg Loss 30% [15]

OSST Trial

CHB patients

switching

from ETV

48-week

PEG-IFN-

α-2a therapy

Undetectable

Serum HBV

DNA

72.0% [16]

OSST Trial

CHB patients

on

continuous

ETV

Continuous

ETV therapy

Undetectable

Serum HBV

DNA

97.8% [16]

Experimental Protocols
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TAI-1 Administration in Sepsis (ETASS Trial)
Study Design: A multicenter, single-blind, randomized, and controlled trial.

Patient Population: 361 patients with severe sepsis.

Treatment Protocol: The treatment group (n=181) received Thymosin Alpha 1. The control

group (n=180) received a placebo.

Primary Outcome: 28-day all-cause mortality.

Statistical Analysis: A sample size of 334 was calculated to detect a reduction in 28-day

mortality from 50% to 35% with 80% power and a two-sided alpha error of 5%. Proportions

were compared using the chi-square test or Fisher's exact test.[2]

TAI-1 Administration in NSCLC
Study Design: A study involving 68 patients with stage IIIb/IV NSCLC randomly divided into a

treatment and control group.

Treatment Protocol: The treatment group received TAI-1 combined with NP regimens

(Vinorelbine and Cisplatin). The control group received NP regimens alone.

Observed Indexes: Response rate, clinical benefit rate, time to progression, amendment rate

of clinical symptoms, quality of life, and side effects.[5]

Dacarbazine Administration in Melanoma
Study Design: A clinical trial involving 136 patients with disseminated malignant melanoma

treated with five different regimens.

Treatment Protocol: Combinations of dacarbazine (DTIC) with other cytotoxic agents or

alpha-interferon.

Primary Outcomes: Response rate and overall survival.[12]

Pegylated Interferon-alpha Administration in Chronic
Hepatitis B
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Treatment Protocol: Pegylated interferon-α (PEG-IFN-α) is typically administered at a dose

of 180 µg weekly for 48 weeks for both HBeAg-negative and HBeAg-positive disease.[14]

Response Definition: A sustained off-treatment virological response is often defined as HBV

DNA <400 copies/mL at 6 months post-treatment.[14]

Signaling Pathways and Experimental Workflows
TAI-1 Signaling Pathway
TAI-1 is known to exert its immunomodulatory effects by interacting with Toll-like receptors

(TLRs) on immune cells, such as dendritic cells and macrophages. This interaction triggers

downstream signaling cascades, leading to the activation of transcription factors like NF-κB and

IRF3. These transcription factors then induce the expression of various cytokines and co-

stimulatory molecules, ultimately enhancing both innate and adaptive immune responses.

Downstream Signaling Cellular Output

Thymosin Alpha 1 Toll-like Receptors
(TLR2, TLR3, TLR4, TLR9)

MyD88

TRIF

NF-κB

IRF3

Pro-inflammatory Cytokines
(IL-6, IL-12, TNF-α)

Type I Interferons
(IFN-α/β)

Enhanced Immune Response

Click to download full resolution via product page

Caption: TAI-1 interaction with TLRs and downstream signaling.

General Experimental Workflow for a Randomized
Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT), a

common methodology in the cited clinical research.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://atm.amegroups.org/article/view/14391/html
https://atm.amegroups.org/article/view/14391/html
https://www.benchchem.com/product/b15623156?utm_src=pdf-body
https://www.benchchem.com/product/b15623156?utm_src=pdf-body
https://www.benchchem.com/product/b15623156?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eligible Patient
Population

Informed Consent

Randomization

Treatment Group
(e.g., TAI-1)

1:1 Ratio

Control Group
(e.g., Placebo)

Treatment Period

Follow-Up

Data Collection
(Endpoints)

Statistical Analysis

Results & Conclusion

Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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